molecular formula C5H7NO2S B3050134 Carbon(isothiocyanatidic) acid, propyl ester CAS No. 23822-50-6

Carbon(isothiocyanatidic) acid, propyl ester

Cat. No. B3050134
CAS RN: 23822-50-6
M. Wt: 145.18 g/mol
InChI Key: HXDMRUHZGHWXOI-UHFFFAOYSA-N
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Description

Carbon(isothiocyanatidic) acid, propyl ester is a type of ester . Esters are common solvents and many have characteristic aromas and flavors .


Synthesis Analysis

Esters are usually prepared from carboxylic acids and alcohols. This process is known as esterification . In this reaction, esterification occurs when a carboxylic acid and an alcohol are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The molecular formula for Carbon(isothiocyanatidic) acid, propyl ester is C4H5NO2S .


Chemical Reactions Analysis

Esters undergo several types of reactions. They can be hydrolyzed under acidic or basic conditions . They can also be reduced with lithium aluminum hydride . Furthermore, esters can react with Grignard reagents .


Physical And Chemical Properties Analysis

Esters are polar molecules but they do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .

Mechanism of Action

The formation of esters from carboxylic acids and alcohols in the presence of concentrated sulfuric acid acting as the catalyst is a well-known mechanism . This reaction is slow and reversible .

Future Directions

Esters are widely used in various industries including food, cosmetics, and pharmaceuticals. They are also used in the synthesis of other organic compounds. The future directions of research and development in this field could involve finding new synthesis methods, exploring new applications, and improving the existing processes .

properties

IUPAC Name

propyl N-(sulfanylidenemethylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-2-3-8-5(7)6-4-9/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDMRUHZGHWXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946621
Record name Propyl carbonisothiocyanatidatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbon(isothiocyanatidic) acid, propyl ester

CAS RN

23822-50-6
Record name Carbon(isothiocyanatidic) acid, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23822-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon(isothiocyanatidic) acid, propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023822506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon(isothiocyanatidic) acid, propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propyl carbonisothiocyanatidatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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